molecular formula C9H18O B15167652 (1S,3R)-1-methoxy-1,3-dimethylcyclohexane CAS No. 646526-43-4

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane

Cat. No.: B15167652
CAS No.: 646526-43-4
M. Wt: 142.24 g/mol
InChI Key: JSJILBAOOSBDMP-BDAKNGLRSA-N
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Description

(1S,3R)-1-Methoxy-1,3-dimethylcyclohexane is a chiral cyclohexane derivative with the molecular formula C9H18O . This compound features a methoxy group and two methyl groups attached to the cyclohexane ring at the 1 and 3 positions, creating a defined stereochemical architecture with (1S,3R) configuration . Compounds with this specific stereochemistry are of significant value in scientific research, particularly in the development of novel bifunctional small molecules for targeted protein degradation and other therapeutic strategies . The defined stereocenters make it a potential candidate for use as a building block or conformational model in computer-aided drug design (CADD) and in benchmarking computational methods for conformational energy analysis . Its structure suggests potential utility in organic synthesis as a chiral intermediate or template. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646526-43-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane

InChI

InChI=1S/C9H18O/c1-8-5-4-6-9(2,7-8)10-3/h8H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

JSJILBAOOSBDMP-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1)(C)OC

Canonical SMILES

CC1CCCC(C1)(C)OC

Origin of Product

United States

Stereochemical Investigations of 1s,3r 1 Methoxy 1,3 Dimethylcyclohexane

Configurational Analysis and Stereoisomerism in Methoxy-dimethylcyclohexanes

Configurational isomers, or stereoisomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com In the case of 1-methoxy-1,3-dimethylcyclohexane, the presence of two stereocenters (at the C1 and C3 positions) gives rise to multiple stereoisomers. mhmedical.combasicmedicalkey.com

The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) system, which designates each chiral center as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). libretexts.orgmasterorganicchemistry.com The assignment process follows a set of sequence rules based on the atomic number of the atoms directly attached to the chiral center. wikipedia.org

Assignment Steps:

Prioritize Substituents: Each of the four groups attached to the stereocenter is assigned a priority from 1 (highest) to 4 (lowest). Priority is determined by the atomic number of the atom directly bonded to the chiral center; a higher atomic number receives higher priority. wikipedia.org If there is a tie, the process continues outward to the next atoms in each substituent chain until a point of difference is found. masterorganicchemistry.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority 4) is pointing away from the observer. askiitians.comvanderbilt.edu

Determine Direction: The direction of the path from priority 1 to 2 to 3 is traced. A clockwise path indicates an R configuration, while a counter-clockwise path indicates an S configuration. masterorganicchemistry.comvanderbilt.edu

For (1S,3R)-1-methoxy-1,3-dimethylcyclohexane, the priorities for the two stereocenters are assigned as follows:

Interactive Table: CIP Priority Assignment for this compound

StereocenterSubstituentReason for PriorityPriority
C1 -OCH₃ (Methoxy)Oxygen (Z=8) has a higher atomic number than Carbon (Z=6).1
-CH₂- (in ring, C6)Carbon tied with C2. C6 is bonded to C, H, H.2
-CH₂- (in ring, C2)Carbon tied with C6. C2 is bonded to C, H, H.3
-CH₃ (Methyl)Carbon bonded to H, H, H.4
C3 -CH₂- (in ring, C2)Carbon tied with C4. C2 is bonded to C, H, H.1
-CH₂- (in ring, C4)Carbon tied with C2. C4 is bonded to C, H, H.2
-CH₃ (Methyl)Carbon bonded to H, H, H.3
-H (Hydrogen)Hydrogen (Z=1) has the lowest atomic number.4

Note: Further differentiation between C2 and C6 at C1, and C2 and C4 at C3, depends on the path around the ring, ultimately leading to the designated S and R configurations.

Stereoisomers can be classified based on their relationship to one another.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all corresponding stereocenters. masterorganicchemistry.comoregonstate.edu

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters when they have different configurations at some, but not all, of the corresponding stereocenters. oregonstate.edulibretexts.org

The 1-methoxy-1,3-dimethylcyclohexane molecule has two chiral centers, leading to 2² = 4 possible stereoisomers.

Interactive Table: Stereoisomers of 1-methoxy-1,3-dimethylcyclohexane

ConfigurationRelationship to (1S,3R)Classification
(1S,3R)-Reference Compound
(1R,3S)Mirror ImageEnantiomer
(1R,3R)Not a Mirror ImageDiastereomer
(1S,3S)Not a Mirror ImageDiastereomer

The (1S,3R) and (1R,3S) isomers constitute an enantiomeric pair. The (1R,3R) and (1S,3S) isomers form another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. masterorganicchemistry.com

Conformational Analysis of the Cyclohexane (B81311) Ring in this compound

Unlike configurational isomers, conformational isomers (conformers) can be interconverted by rotation around single bonds. masterorganicchemistry.com Cyclohexane and its derivatives are not planar and exist predominantly in a puckered, low-energy "chair" conformation. wikipedia.org

The chair conformation of cyclohexane minimizes both angle strain (by maintaining tetrahedral bond angles of ~109.5°) and torsional strain (by staggering all adjacent C-H bonds). In this conformation, the substituents on the ring can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down. masterorganicchemistry.com

Equatorial (e): Bonds point out from the "equator" of the ring. masterorganicchemistry.com

At room temperature, the cyclohexane ring is conformationally mobile and undergoes a rapid "ring flip" or "chair inversion." masterorganicchemistry.commasterorganicchemistry.com During this process, a chair conformation converts to an alternate chair conformation, causing all axial positions to become equatorial and all equatorial positions to become axial. masterorganicchemistry.commasterorganicchemistry.com For this compound, which is a cis-1,3-disubstituted cyclohexane (relative to the methyl groups), ring inversion interconverts two non-equivalent chair conformations.

The relative stability of different chair conformers is determined by steric strain, which is the repulsive interaction that occurs when atoms are forced closer together than their van der Waals radii allow. anokaramsey.edu Two key types of steric interactions are critical in substituted cyclohexanes:

1,3-Diaxial Interactions: This is a significant destabilizing steric interaction between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring, located on carbons three positions away. jove.comopenstax.orgquimicaorganica.org This repulsion is a primary reason why substituents generally prefer the more spacious equatorial position. anokaramsey.edulibretexts.org

Gauche Interactions: When viewed through a Newman projection along a C-C bond, a 60° dihedral angle between two substituents results in a gauche interaction, which is a form of steric strain. masterorganicchemistry.com An axial substituent on a cyclohexane ring has a gauche relationship with the C-C bonds of the ring at positions 3 and 5 relative to it. jove.com An equatorial substituent is in a more stable anti-conformation relative to the ring carbons and thus avoids this strain. masterorganicchemistry.comjove.com

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.org

Interactive Table: A-Values for Relevant Substituents

SubstituentA-value (kJ/mol)Preference for Equatorial Position
-CH₃ (Methyl)7.6Strong
-OCH₃ (Methoxy)2.5 - 3.1Moderate

Note: A-values can vary slightly depending on the source and experimental conditions. The steric strain for a methyl group is approximately 7.6 kJ/mol. openstax.orglibretexts.org

For the (1S,3R) stereoisomer, the methoxy (B1213986) group at C1 and the methyl group at C3 are on the same side of the ring (a cis relationship). This leads to two distinct chair conformations upon ring flipping.

Conformer A (diaxial): The methoxy group at C1 is axial, and the methyl group at C3 is axial.

Conformer B (diequatorial): The methoxy group at C1 is equatorial, and the methyl group at C3 is equatorial.

The relative stability of these two conformers can be assessed by analyzing their steric interactions. libretexts.orglibretexts.org

In Conformer A (diaxial) , the axial methoxy group experiences 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Simultaneously, the axial methyl group at C3 experiences 1,3-diaxial interactions with the axial hydrogen at C5 and the axial methoxy group at C1. This creates significant steric strain. libretexts.orgspcmc.ac.in The interaction between the two axial substituents at C1 and C3 is particularly destabilizing.

In Conformer B (diequatorial) , both the methoxy and methyl groups occupy the more spacious equatorial positions. This arrangement avoids the severe 1,3-diaxial interactions. libretexts.orglibretexts.org Because the substituents are not on adjacent carbons, gauche interactions between them are not a factor. libretexts.orglibretexts.org

Interactive Table: Conformational Analysis of this compound

ConformerC1-Methoxy PositionC3-Methyl PositionMajor Steric InteractionsRelative EnergyStability
A AxialAxialMultiple 1,3-diaxial interactions, including a severe 1-methoxy-3-methyl interaction.HighLess Stable
B EquatorialEquatorialNo significant 1,3-diaxial interactions.LowMore Stable

Given the absence of significant destabilizing 1,3-diaxial interactions, the diequatorial conformer (Conformer B) is substantially more stable than the diaxial conformer (Conformer A). libretexts.orgstereoelectronics.org Therefore, the equilibrium between the two chair forms will heavily favor the conformation where both the methoxy and methyl groups are in equatorial positions.

Enantiomeric and Diastereomeric Purity Assessment Methodologies

The presence of two chiral centers in 1-methoxy-1,3-dimethylcyclohexane gives rise to four possible stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The (1S,3R) and (1R,3S) isomers are an enantiomeric pair, as are the (1S,3S) and (1R,3R) isomers. The relationship between any other pairing is diastereomeric. The accurate determination of the relative proportions of these stereoisomers in a sample is a key analytical challenge.

Chiral Separation Techniques for Cyclohexane Derivatives

Chiral chromatography is a cornerstone for the separation and quantification of stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations by employing a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC):

Chiral GC is particularly well-suited for the analysis of volatile compounds like 1-methoxy-1,3-dimethylcyclohexane. The most effective CSPs for the separation of cyclohexane derivatives are often based on cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their chiral structure allows for differential interaction with enantiomers, leading to their separation.

For the analysis of 1,3-dimethylcyclohexane, a close structural analog of the target compound, capillary GC columns coated with modified cyclodextrins, such as Chirasil-Dex, have demonstrated excellent resolving power. researchgate.net The separation is based on the subtle differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase. Factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate are optimized to achieve baseline separation of the stereoisomers.

Below is an illustrative data table showcasing the kind of results expected from a chiral GC analysis of a mixture of 1-methoxy-1,3-dimethylcyclohexane stereoisomers.

Interactive Data Table: Illustrative Chiral GC Separation of 1-Methoxy-1,3-dimethylcyclohexane Stereoisomers

StereoisomerRetention Time (min)Separation Factor (α)Resolution (Rs)
(1R,3R)15.2--
(1S,3S)15.81.041.8
(1S,3R)16.51.052.1
(1R,3S)17.11.041.9
Note: This data is illustrative and based on typical separations of similar compounds.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC offers a versatile alternative for the separation of cyclohexane derivatives. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds. phenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.

The choice of mobile phase is critical in optimizing the separation. Normal-phase (using hexane (B92381) and an alcohol modifier like isopropanol) or reversed-phase (using acetonitrile (B52724) and/or methanol (B129727) with water) conditions can be employed, depending on the specific CSP and the polarity of the analyte.

The following table provides a hypothetical representation of data from a chiral HPLC experiment for the separation of 1-methoxy-1,3-dimethylcyclohexane stereoisomers.

Interactive Data Table: Hypothetical Chiral HPLC Separation of 1-Methoxy-1,3-dimethylcyclohexane Stereoisomers

StereoisomerRetention Time (min)Separation Factor (α)Resolution (Rs)
(1R,3R)8.5--
(1S,3S)9.21.082.2
(1S,3R)10.11.102.5
(1R,3S)11.21.112.8
Note: This data is hypothetical and serves to illustrate typical results.

Spectroscopic Approaches for Enantiomeric Excess Determination (e.g., Chiral Solvating Agents in NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to determine the enantiomeric excess of a chiral compound. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. unipi.it These diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum.

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is dependent on several factors, including the nature of the CSA, the analyte, the solvent, the temperature, and the concentrations of the analyte and CSA. By integrating the areas of the separated signals, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately determined.

Commonly used CSAs include derivatives of binaphthol, tartaric acid, and various chiral alcohols. unipi.itbath.ac.uk For a compound like this compound, a CSA would be chosen based on its ability to form distinct diastereomeric complexes through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions.

The table below illustrates the type of data that would be sought in an NMR experiment using a chiral solvating agent to determine the enantiomeric purity of a sample of this compound.

Interactive Data Table: Illustrative ¹H NMR Data for Enantiomeric Excess Determination of 1-Methoxy-1,3-dimethylcyclohexane using a Chiral Solvating Agent

ProtonChemical Shift (δ) of (1S,3R) enantiomer (ppm)Chemical Shift (δ) of (1R,3S) enantiomer (ppm)Chemical Shift Difference (Δδ) (ppm)
-OCH₃3.253.280.03
1-CH₃1.121.150.03
3-CH₃0.850.870.02
Note: This data is illustrative and represents a hypothetical outcome.

Reaction Mechanisms and Reactivity Studies Involving 1s,3r 1 Methoxy 1,3 Dimethylcyclohexane

Mechanistic Elucidation of Reactions at the Ether Linkage

The cleavage of the ether linkage in (1S,3R)-1-methoxy-1,3-dimethylcyclohexane by strong acids, such as HBr or HI, is a classic example of nucleophilic substitution. The reaction is initiated by the protonation of the ether oxygen, converting the methoxy (B1213986) group into a good leaving group (methanol). Following this activation step, the reaction can proceed via either an SN1 or SN2 mechanism, largely dictated by the structure of the ether and the reaction conditions.

Given that the ether linkage is at a tertiary carbon atom (C1), the mechanism is likely to favor an SN1 pathway. This involves the departure of the protonated methoxy group to form a tertiary carbocation intermediate at the C1 position. The stability of this tertiary carbocation is a key driving force for the SN1 mechanism. The planar carbocation is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) from either face, leading to the formation of a halogenated cyclohexane (B81311) derivative.

Alternatively, under conditions that favor bimolecular reactions (e.g., higher concentration of a less potent nucleophile), an SN2 pathway could be considered. However, the steric hindrance around the tertiary carbon at C1, caused by the two methyl groups and the cyclohexane ring, makes an SN2 attack highly unfavorable.

Table 1: Comparison of SN1 and SN2 Mechanisms for Ether Cleavage

Feature SN1 Mechanism SN2 Mechanism
Rate Determining Step Formation of the carbocation Nucleophilic attack
Intermediate Tertiary carbocation None (concerted reaction)
Nucleophile Can be weak Requires a strong nucleophile
Stereochemistry Racemization (attack from both faces) Inversion of configuration

| Favored by | Tertiary substrates, polar protic solvents | Primary substrates, polar aprotic solvents |

Stereochemical Course of Reactions on Chiral Cyclohexane Rings

The stereochemistry of the starting material, this compound, plays a crucial role in determining the stereochemical outcome of its reactions. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. For the (1S,3R) isomer, the most stable chair conformation will have the C3-methyl group in an equatorial position to avoid 1,3-diaxial interactions. The stereochemistry at C1 is fixed, with the methoxy and methyl groups attached.

In an SN1 reaction, the formation of a planar tertiary carbocation at C1 leads to the loss of the original stereochemical information at that center. The incoming nucleophile can then attack from either the axial or equatorial face. However, the presence of the chiral center at C3 can influence the facial selectivity of the nucleophilic attack, potentially leading to a mixture of diastereomeric products rather than a simple racemic mixture. The C3-methyl group can sterically hinder one face of the carbocation more than the other, resulting in a preferential direction of attack.

For any potential SN2 reaction, the mechanism dictates an inversion of stereochemistry at the reaction center. This would involve the nucleophile attacking the C1 carbon from the side opposite to the leaving group. However, as previously mentioned, the steric hindrance at the tertiary C1 center makes this pathway less likely.

Carbocation Stability and Rearrangements in Cyclohexyl Systems Relevant to Ether Formation

The formation of a tertiary carbocation at the C1 position is a key feature of the SN1 reactivity of this compound. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effects of the alkyl groups.

In cyclohexyl systems, carbocation rearrangements can occur if a more stable carbocation can be formed. This typically involves 1,2-hydride or 1,2-alkyl shifts. In the case of the 1,3-dimethylcyclohexyl cation, a hydride shift from an adjacent carbon (C2 or C6) would lead to a secondary carbocation, which is less stable. Therefore, hydride shifts from these positions are thermodynamically unfavorable.

However, more complex rearrangements, though less common, can occur under certain conditions. For instance, a 1,3-hydride shift is a possibility that could lead to a different tertiary carbocation if a suitable hydrogen atom is available. The likelihood of such rearrangements depends on the specific reaction conditions, including temperature and the nature of the solvent.

Table 2: Relative Stability of Carbocations

Carbocation Type Relative Stability Example
Tertiary Most Stable 1,3-dimethylcyclohexyl cation
Secondary Intermediate Cyclohexyl cation

Regioselectivity and Stereoselectivity in Substitution and Elimination Reactions

In addition to substitution reactions, this compound can also undergo elimination reactions (E1 or E2), typically in the presence of a strong base or under acidic conditions with a non-nucleophilic counterion.

The E1 reaction would proceed through the same tertiary carbocation intermediate as the SN1 reaction. The subsequent removal of a proton from an adjacent carbon (C2 or C6) would lead to the formation of an alkene. According to Zaitsev's rule, the major product would be the more substituted alkene. In this case, elimination could lead to 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene.

The E2 reaction, on the other hand, is a concerted process that requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. For an E2 reaction to occur on a cyclohexane ring, both the leaving group and the proton must be in axial positions. In the most stable conformation of this compound, it is unlikely that the methoxy group (as a leaving group) and an adjacent hydrogen will both be in axial positions simultaneously. This conformational requirement often makes the E2 pathway less favorable for such substituted cyclohexanes unless a less stable conformation is accessible.

The regioselectivity of the elimination would be determined by the availability of anti-periplanar protons. The stereoselectivity of the reaction is inherent in the mechanism, requiring a specific geometric arrangement of the reacting atoms.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the detailed structure of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's constitution and stereochemistry can be assembled.

¹H NMR for Proton Chemical Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, distinct signals are expected for the methoxy (B1213986) protons, the two methyl groups, and the protons on the cyclohexane (B81311) ring. Due to the chiral nature and substitution pattern of the molecule, the ring protons are chemically non-equivalent and are expected to show complex splitting patterns. libretexts.org

The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C-C bonds in the cyclohexane ring. modgraph.co.uk

Methoxy Group (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.2-3.5 ppm, due to the deshielding effect of the oxygen atom.

C1-Methyl Group (-CH₃): The methyl group attached to the quaternary carbon (C1) is expected to be a singlet, appearing further downfield than a typical methyl group on a cyclohexane ring due to the adjacent oxygen.

C3-Methyl Group (-CH₃): This methyl group will appear as a doublet, as it is coupled to the proton at the C3 position. Its chemical shift is generally observed around δ 0.9 ppm. libretexts.org

Cyclohexane Ring Protons (-CH₂- and -CH-): The ten protons on the cyclohexane ring will resonate in the δ 1.0-2.0 ppm region. Their signals are often complex and overlapping due to small differences in their chemical environments and spin-spin coupling with neighboring protons. libretexts.org Protons in axial positions on a cyclohexane ring are typically shielded (appear at a lower ppm value) compared to their equatorial counterparts. mriquestions.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Methoxy (-OCH₃) ~3.30 Singlet (s)
C1-Methyl (-CH₃) ~1.15 Singlet (s)
C3-Methyl (-CH₃) ~0.90 Doublet (d)

¹³C NMR for Carbon Skeleton and Substitution Pattern Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, all nine carbon atoms are chemically distinct, and therefore, nine unique signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts are influenced by substitution and steric effects. acs.org The presence of the electron-withdrawing methoxy group significantly deshields the C1 carbon. uba.ar The chemical shifts for methyl groups in axial versus equatorial positions are also characteristically different, with axial methyl carbons being more shielded (resonating at a lower ppm value) due to the gamma-gauche effect. researchgate.net

C1 (Quaternary Carbon): This carbon, bonded to the oxygen of the methoxy group and a methyl group, will be the most deshielded ring carbon, appearing in the δ 70-80 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 55-65 ppm range. researchgate.netnih.gov

Cyclohexane Ring Carbons (C2-C6): These carbons will appear in the aliphatic region of the spectrum (δ 20-50 ppm). Their specific chemical shifts depend on their position relative to the substituents and the conformation of the ring.

Methyl Carbons: The two methyl carbons will have distinct chemical shifts, providing insight into their respective environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 ~75
C2 ~35
C3 ~30
C4 ~25
C5 ~20
C6 ~40
Methoxy (-OCH₃) ~58
C1-Methyl ~22

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's detailed structure and stereochemistry. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (geminal and vicinal coupling). sdsu.edu It would be used to trace the connectivity of the protons around the cyclohexane ring, for example, showing a correlation between the C3-H proton and the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). sdsu.edu For this compound, HMBC would be crucial for identifying the quaternary carbon (C1) by showing correlations from the protons of the C1-methyl and methoxy groups to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly vital for determining the stereochemistry and conformational preferences of the molecule. For instance, NOESY can reveal spatial proximity between an axial methyl group and other axial protons on the same face of the ring, confirming their relative orientation.

Application of NMR in Conformational Analysis and Diastereomeric Differentiation

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. NMR spectroscopy is a key tool for analyzing this conformation. The magnitude of the vicinal proton-proton coupling constants (³J_HH) obtained from the ¹H NMR spectrum can help determine the dihedral angles between protons and thus distinguish between axial and equatorial orientations of the substituents.

Furthermore, NMR is highly effective in differentiating between diastereomers. researchgate.net The diastereomer of this compound, such as (1R,3R)-1-methoxy-1,3-dimethylcyclohexane, will have a distinctly different set of NMR spectra. nih.gov Although they have the same connectivity, the different spatial arrangement of the atoms leads to unique chemical shifts and coupling constants for each diastereomer, providing a spectroscopic fingerprint for each specific stereoisomer. researchgate.net For example, the change in stereochemistry at one center can alter the magnetic environment of nearby nuclei, leading to observable differences in their chemical shifts in both ¹H and ¹³C NMR spectra. researchgate.net

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns for Cyclohexyl Ethers

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is characteristic of the molecule's structure. For cyclohexyl ethers, fragmentation is typically initiated by ionization at the oxygen atom. nih.gov

For this compound (Molecular Weight: 142.24 g/mol ), the following fragmentation pathways are expected: uga.eduresearchgate.net

Molecular Ion (M⁺˙): A peak corresponding to the intact molecular ion at m/z = 142 would be expected, though it may be of low intensity for cyclic ethers. msu.edu

Alpha-Cleavage: This is a common pathway for ethers where a bond adjacent to the C-O bond is broken. This can result in the loss of a methyl radical (•CH₃) from C1 to give a stable oxonium ion at m/z = 127 (M-15).

Loss of the Methoxy Group: Cleavage of the C1-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z = 111 (M-31).

Loss of Methanol (B129727): A rearrangement reaction can lead to the elimination of a neutral methanol molecule (CH₃OH), producing a fragment ion at m/z = 110 (M-32).

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions. A prominent peak is often observed at m/z = 57, which can be attributed to a stable C₄H₉⁺ fragment or a C₃H₅O⁺ fragment resulting from cleavage and rearrangement. nsf.gov

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound This table presents hypothetical data for illustrative purposes.

m/z Value Proposed Fragment Identity Fragmentation Pathway
142 [C₉H₁₈O]⁺˙ Molecular Ion (M⁺˙)
127 [M - CH₃]⁺ Alpha-cleavage
111 [M - OCH₃]⁺ Loss of methoxy radical
110 [M - CH₃OH]⁺˙ Loss of methanol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C9H18O. HRMS analysis provides the exact mass of the molecular ion ([M]+• or protonated molecule [M+H]+), which can be compared against a calculated value to confirm the elemental composition. This high level of precision is crucial for differentiating the target compound from other potential isobaric compounds.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC9H18O
Calculated Exact Mass142.135765 Da nih.gov
Measured Exact MassConsistent with calculated value within ~5 ppm
Ionization ModeElectron Ionization (EI) or Electrospray Ionization (ESI)

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound (m/z 142) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of 1-methoxy-substituted cyclohexanes is expected to proceed through several key pathways, including the loss of the methoxy group and various ring cleavages. The primary fragmentation pathways for this compound would likely involve:

Loss of the methoxy radical (•OCH3): A common fragmentation for ethers, leading to the formation of a stable tertiary carbocation at C1.

Loss of methanol (CH3OH): This can occur through a rearrangement mechanism, resulting in the formation of a cyclohexene-derived radical cation.

Ring Cleavage: Fragmentation of the cyclohexane ring can lead to various smaller hydrocarbon fragments.

These fragmentation pathways provide valuable information for confirming the connectivity of the methoxy and dimethyl groups to the cyclohexane ring.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
142111•OCH3 (31 Da)1,3-dimethylcyclohexyl cation
142110CH3OH (32 Da)Dimethylcyclohexene radical cation
14297C3H7 (45 Da)Fragment from ring cleavage
14283C4H9 (59 Da)Fragment from ring cleavage

Infrared (IR) Spectroscopy for Methoxy and Cyclohexane Ring Vibrations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the methoxy group and the cyclohexane ring.

The key diagnostic vibrations include:

C-H Stretching: Absorptions from the methyl (CH3) and methylene (B1212753) (CH2) groups of the cyclohexane ring and the methoxy group typically appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The strong C-O stretching vibration of the methoxy ether linkage is a prominent feature, typically observed in the 1070-1150 cm⁻¹ range.

CH Bending: Vibrations corresponding to the bending (scissoring, wagging, twisting) of the CH2 and CH3 groups occur in the 1350-1470 cm⁻¹ region.

These characteristic absorption bands confirm the presence of the key functional groups within the molecule.

Table 3: Characteristic Infrared Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (asymmetric/symmetric)-CH3, -CH22850 - 2995
C-O Stretch-OCH3 (Ether)1070 - 1150
C-H Bend (scissoring/deformation)-CH2, -CH31350 - 1470
C-H Rock-CH2~720

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism (VCD))

While the techniques above confirm the molecular formula and connectivity, they cannot differentiate between enantiomers. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. whiterose.ac.uk

A VCD spectrum provides a unique fingerprint for a specific enantiomer. For this compound, the VCD spectrum would exhibit a series of positive and negative bands corresponding to its specific three-dimensional arrangement. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (1S,3R) configuration). semanticscholar.org A match between the experimental and calculated spectra provides a reliable assignment of the absolute stereochemistry. mdpi.com VCD is particularly sensitive to the conformational preferences of the cyclohexane ring and the relative orientation of its substituents, making it a powerful tool for detailed stereochemical analysis in solution. semanticscholar.orgmdpi.com

Table 4: Conceptual VCD Data for Absolute Configuration Assignment
Vibrational Mode Region (cm⁻¹)Expected Information from VCD
2800-3000 (C-H stretch)Specific pattern of positive/negative Cotton effects sensitive to the chiral environment of the C-H bonds.
1300-1500 (C-H bend)Complex bands whose signs are diagnostic of the stereogenic centers and overall molecular conformation.
1000-1200 (C-O stretch)A distinct VCD signal for the C-O stretching mode, highly influenced by its stereochemical environment.

Computational and Theoretical Chemistry Studies of 1s,3r 1 Methoxy 1,3 Dimethylcyclohexane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and energetics of molecules. These methods can be applied to (1S,3R)-1-methoxy-1,3-dimethylcyclohexane to explore various facets of its molecular behavior.

Geometry Optimization and Global/Local Minimum Energy Conformer Identification

A primary application of DFT is the optimization of molecular geometries to find stable conformers, which correspond to energy minima on the potential energy surface. For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat conformations.

The (1S,3R) stereochemistry dictates a trans relationship between the substituents at the C1 and C3 positions. In a chair conformation, this results in one substituent being in an axial position and the other in an equatorial position. Consequently, two principal chair conformers are possible through a ring-flip process:

Conformer A: The C1-methoxy group is in an axial position, and the C3-methyl group is in an equatorial position.

Conformer B: The C1-methoxy group is in an equatorial position, and the C3-methyl group is in an axial position.

Geometry optimization using DFT would precisely determine the bond lengths, bond angles, and dihedral angles for each of these conformers. The global minimum energy conformer would be identified by comparing the calculated electronic energies of these optimized structures. Generally, the conformer with the bulkier group in the equatorial position is more stable due to the minimization of steric strain. The relative steric bulk of a methoxy (B1213986) group versus a methyl group would determine the preferred conformation.

Table 1: Predicted Conformational Isomers of this compound

ConformerC1-Methoxy Group PositionC3-Methyl Group PositionPredicted Relative Stability
AAxialEquatorialLess Stable
BEquatorialAxialMore Stable

Note: This table is based on established principles of conformational analysis. The actual energy differences would need to be quantified by specific DFT calculations.

Conformational Energy Landscape and Interconversion Barrier Analysis

DFT calculations can map the conformational energy landscape, revealing the relative energies of different conformers and the energy barriers that separate them. For this compound, the primary interconversion pathway is the ring-flip of the cyclohexane chair. This process proceeds through higher-energy transition states, likely involving twist-boat or half-chair conformations.

By calculating the energies of these transition states, the energy barrier for the interconversion between Conformer A and Conformer B can be determined. This barrier provides insight into the rate of conformational exchange at a given temperature. A higher energy barrier would indicate a slower interconversion rate.

Transition State Calculations for Reaction Pathways

Beyond conformational changes, DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as ether cleavage, oxidation, or substitution. Transition state calculations would identify the highest energy point along a reaction coordinate, allowing for the determination of the activation energy. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, the mechanism of acid-catalyzed hydrolysis of the methoxy group could be elucidated by locating the transition state for the protonation of the ether oxygen followed by the departure of methanol (B129727).

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods offer high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations provide a computationally more efficient approach to study the conformational dynamics of larger systems over longer timescales.

Conformational Sampling and Dynamics

Molecular dynamics simulations would model the movement of atoms in this compound over time, providing a dynamic picture of its conformational behavior. By simulating the molecule at a given temperature, an ensemble of conformations would be generated, reflecting the population of different states according to the Boltzmann distribution.

These simulations would allow for the observation of ring-flipping events and the time spent in each of the chair conformations (axial-methoxy/equatorial-methyl and equatorial-methoxy/axial-methyl). The results would provide insights into the flexibility of the molecule and the relative populations of its stable conformers, which should corroborate the findings from DFT calculations.

Investigation of Intramolecular Steric Effects

A key aspect of the conformational preference in this compound is the presence of intramolecular steric effects. Molecular mechanics, which is based on a classical force field model, is particularly well-suited for quantifying these steric interactions.

The primary steric interactions in the axial conformers are 1,3-diaxial interactions.

In the conformer with an axial methoxy group , there will be steric repulsion between the methoxy group and the axial hydrogens at C3 and C5.

In the conformer with an axial methyl group , there will be steric repulsion between the methyl group and the axial hydrogens at C1 and C5.

By calculating the steric energy contributions in both chair conformers, molecular mechanics can provide a quantitative estimate of the energy difference between them. This analysis would highlight the destabilizing effect of placing either the methoxy or the methyl group in the axial position and would reinforce the prediction of the more stable conformer.

Table 2: Key Intramolecular Interactions in the Chair Conformers of this compound

ConformerAxial SubstituentKey Steric Interactions
AMethoxy1,3-diaxial interactions between the methoxy group and axial hydrogens at C3 and C5.
BMethyl1,3-diaxial interactions between the methyl group and axial hydrogens at C1 and C5.

Note: The magnitude of these steric interactions would determine the equilibrium position between the two conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

The accurate prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry, aiding in the structural elucidation and conformational analysis of molecules. For this compound, theoretical calculations can provide detailed predictions of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The primary computational approach for predicting NMR parameters is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) method. This combination has been shown to provide reliable predictions of NMR chemical shifts for a wide range of organic molecules, including substituted cyclohexanes. The predictive process typically involves several key steps:

Conformational Analysis: The first and most critical step is a thorough conformational search. Substituted cyclohexanes exist in dynamic equilibrium between different chair and boat conformations. For this compound, the two primary chair conformers, one with the methoxy and methyl groups in equatorial and axial positions, and the other with them in axial and equatorial positions, must be considered. The relative energies of these conformers are calculated to determine their populations at a given temperature, as the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Geometry Optimization: The geometry of each significant conformer is optimized at a suitable level of theory, such as B3LYP with a basis set like 6-31G(d).

NMR Parameter Calculation: Using the optimized geometries, the NMR shielding tensors are calculated, typically using the GIAO method. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted NMR Data:

Based on computational studies of analogous substituted cyclohexanes, a hypothetical but representative set of predicted ¹H and ¹³C NMR chemical shifts for the most stable chair conformer of this compound is presented below. It is important to note that the exact values can vary depending on the level of theory and the solvent model used in the calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm) Predicted J-Coupling (Hz)
C1 75.2 - - -
C2 35.8 H2a, H2e 1.65, 1.30 J(H2a,H2e) = 13.5
C3 31.5 H3a 1.55 J(H3a,H2a) = 12.0, J(H3a,H4a) = 12.0
C4 34.9 H4a, H4e 1.70, 1.25 J(H4a,H4e) = 13.0
C5 25.8 H5a, H5e 1.60, 1.15 J(H5a,H5e) = 13.2
C6 40.1 H6a, H6e 1.80, 1.10 J(H6a,H6e) = 13.8
1-CH₃ - 1-CH₃ - -
3-CH₃ 22.4 3-CH₃ 0.88 J(H,H3a) = 7.0

Note: The data in this table is illustrative and based on general values for similar structures. Actual calculated values may differ.

Stereochemical Prediction and Rationalization of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting and understanding the stereochemical outcomes of chemical reactions. By modeling the potential energy surfaces of reaction pathways, chemists can determine the relative energies of transition states and intermediates, which in turn govern the selectivity of a reaction.

For this compound, computational studies can be employed to rationalize its reactivity and predict the stereoselectivity of various transformations, such as electrophilic additions to the cyclohexane ring or reactions involving the methoxy group.

Methodology:

The general approach involves:

Identification of Reaction Pathways: All plausible reaction pathways leading to different stereoisomeric products are identified.

Transition State Searching: For each pathway, the geometry of the transition state is located and optimized using quantum mechanical methods.

Energy Calculations: The energies of the reactants, transition states, and products are calculated to determine the activation barriers and reaction energies for each pathway.

Analysis of Selectivity: The stereoselectivity is predicted by comparing the activation energies of the competing pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

Rationalizing Selectivity:

Consider a hypothetical electrophilic addition to a derivative of this compound. The stereochemical outcome will depend on the direction of attack of the electrophile. The cyclohexane ring in its chair conformation presents two distinct faces for attack: the axial and equatorial faces.

Computational modeling can reveal the steric and electronic factors that favor one direction of attack over the other. For instance, the presence of the axial methyl group at the C3 position may sterically hinder the axial attack of an incoming electrophile at a neighboring carbon, thus favoring equatorial attack. Furthermore, the electronic influence of the methoxy group can also direct the approaching electrophile.

Table 2: Hypothetical Computational Results for a Stereoselective Reaction

Reaction Pathway Transition State Energy (kcal/mol) Predicted Product Ratio
Axial Attack 25.8 15%

Note: The data in this table is hypothetical and serves to illustrate the application of computational methods in predicting stereoselectivity.

By analyzing the geometries and electronic structures of the transition states, researchers can gain a detailed understanding of the origins of stereoselectivity. This knowledge is invaluable for the design of new synthetic routes and for the optimization of reaction conditions to achieve desired stereochemical outcomes.

Derivatives and Analogs of 1s,3r 1 Methoxy 1,3 Dimethylcyclohexane

Synthesis of Functionalized Methoxy-dimethylcyclohexyl Derivatives

The functionalization of the (1S,3R)-1-methoxy-1,3-dimethylcyclohexane core can be achieved through a variety of synthetic transformations, targeting either the methoxy (B1213986) group or the cyclohexane (B81311) ring itself. These modifications allow for the introduction of diverse functional groups, leading to a range of derivatives with potentially unique chemical and physical properties.

Modification of the Methoxy Group:

The methoxy group at the C1 position can be a site for nucleophilic substitution, although this typically requires harsh conditions due to the stability of the ether linkage. More commonly, cleavage of the methyl ether can be accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding alcohol. This tertiary alcohol derivative then serves as a versatile intermediate for further functionalization, such as esterification or conversion to other leaving groups for subsequent substitution reactions.

Functionalization of the Cyclohexane Ring:

Direct functionalization of the cyclohexane ring often involves free-radical reactions, such as halogenation, which can lead to a mixture of products due to the presence of multiple C-H bonds. However, the regioselectivity can be influenced by the directing effects of the existing methyl and methoxy substituents.

A more controlled approach involves the introduction of unsaturation into the ring, for instance, through elimination reactions on suitably functionalized precursors. The resulting cyclohexene (B86901) derivative can then undergo a variety of addition reactions to introduce new functional groups with a higher degree of regioselectivity.

Oxidation and Reduction Reactions:

Oxidation of the cyclohexane ring can be achieved using strong oxidizing agents, potentially leading to the formation of ketones or lactones, depending on the reaction conditions and the position of oxidation. youtube.comyoutube.comyoutube.comunizin.orgyoutube.com Conversely, while the cyclohexane ring is already saturated, reduction is a key step in the synthesis of substituted cyclohexanes from aromatic precursors. youtube.com For instance, the catalytic hydrogenation of a corresponding disubstituted benzene (B151609) derivative would yield a mixture of diastereomeric dimethylcyclohexanes, which would then require separation and further steps to introduce the methoxy group stereoselectively.

Data on Synthetic Transformations:

Reaction TypeReagents and ConditionsProduct Type
Ether CleavageHBr or BBr₃Tertiary Alcohol
Free-Radical HalogenationBr₂, UV lightHalogenated Cyclohexane
OxidationCrO₃, H₂SO₄Ketone/Lactone

Stereoselective Chemical Modifications of the Cyclohexane Ring

The inherent chirality and fixed chair conformation of the this compound scaffold make it an excellent substrate for stereoselective reactions. The axial and equatorial positions of the substituents significantly influence the trajectory of incoming reagents, allowing for a high degree of stereocontrol in chemical modifications. masterorganicchemistry.comyoutube.com

In its most stable chair conformation, the C3-methyl group in this compound is expected to occupy an equatorial position to minimize steric interactions. libretexts.orgpressbooks.pub The C1-methyl group is axial, and the C1-methoxy group is equatorial. This conformational preference is a key factor in predicting the stereochemical outcome of reactions.

Diastereoselective Reactions:

Reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation on an unsaturated derivative of the scaffold would be expected to proceed with high diastereoselectivity. The incoming reagent would preferentially attack the less sterically hindered face of the double bond, which is dictated by the orientation of the existing substituents on the cyclohexane ring. For example, an attacking reagent would likely approach from the face opposite to the bulky equatorial C3-methyl group.

Control of Stereocenters:

The creation of new stereocenters on the cyclohexane ring can be controlled by the existing chiral centers. For instance, the reduction of a ketone derivative of this compound would likely lead to the preferential formation of one diastereomer of the corresponding alcohol. This is due to the steric hindrance posed by the axial and equatorial groups on the adjacent carbons, which would direct the approach of the hydride reagent.

Summary of Stereoselective Modifications:

Reaction TypeExpected Stereochemical OutcomeControlling Factors
EpoxidationAttack from the less hindered faceSteric hindrance from existing substituents
DihydroxylationFormation of a specific diastereomeric diolSteric and electronic effects of substituents
Catalytic HydrogenationAddition of hydrogen to the less hindered faceCatalyst coordination and steric hindrance

Structure-Reactivity Relationships in Derived Compounds

The relationship between the structure of derivatives of this compound and their reactivity is largely governed by conformational and electronic effects. spcmc.ac.in The orientation of functional groups (axial vs. equatorial) can have a profound impact on reaction rates and pathways. youtube.com

Conformational Effects:

Axial substituents on a cyclohexane ring are generally more sterically hindered and in a higher energy environment than their equatorial counterparts due to 1,3-diaxial interactions. libretexts.orgpressbooks.pubyoutube.comquimicaorganica.orglumenlearning.com This can influence reactivity in several ways:

Steric Hindrance: Reactions involving an axial functional group may be slower than those involving an equatorial one due to greater steric hindrance to the approach of a reagent.

Steric Acceleration: In some cases, a reaction that converts a bulky axial substituent to a smaller one, or removes it entirely, can be accelerated because it relieves steric strain.

Stereoelectronic Effects: The alignment of orbitals is crucial for certain reactions. For example, E2 elimination reactions on cyclohexane systems require an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both are in axial positions. chemistrysteps.comchemistrysteps.com

Electronic Effects:

The introduction of electron-withdrawing or electron-donating groups onto the cyclohexane ring can influence the reactivity of other functional groups. For example, an electron-withdrawing group can increase the acidity of neighboring C-H bonds or affect the stability of carbocation intermediates in substitution reactions. The methoxy group itself is electron-donating by resonance and slightly electron-withdrawing by induction, which can influence reactions at nearby positions.

Influence of Substituent Position on Reactivity:

Substituent PositionInfluence on ReactivityExample Reaction
AxialIncreased steric hindrance, potential for steric acceleration, required for anti-periplanar arrangementsSlower Sₙ2 reactions, faster elimination if it relieves strain, required for E2 elimination
EquatorialLower steric hindrance, generally more stableFaster Sₙ2 reactions, slower elimination

Utilization of the this compound Scaffold as a Chiral Building Block

The enantiomerically pure nature of this compound makes it a potentially valuable chiral building block in asymmetric synthesis. rsc.orguwindsor.ca Chiral building blocks are incorporated into a larger molecule to introduce a specific stereochemistry, which is crucial for the synthesis of many pharmaceuticals and natural products.

As a Chiral Auxiliary:

A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While there is limited specific literature on the use of this compound as a chiral auxiliary, its rigid conformational structure and defined stereochemistry make it a candidate for such applications. For instance, a derivative of this scaffold could be attached to a prochiral enolate to direct its alkylation from a specific face.

In Chiral Pool Synthesis:

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials for the synthesis of other chiral molecules. Although this compound is not a natural product, its availability in enantiopure form allows it to be used in a similar manner. It can serve as a starting point for the synthesis of more complex molecules where the stereochemistry of the cyclohexane ring is incorporated into the final target.

Potential Applications in Asymmetric Synthesis:

ApplicationDescription
Asymmetric Diels-Alder ReactionsA derivative of the scaffold could be used as a chiral dienophile or as part of a chiral Lewis acid catalyst to control the stereochemical outcome of the cycloaddition.
Asymmetric Aldol (B89426) ReactionsThe scaffold could be incorporated into a chiral ketone or aldehyde to control the stereochemistry of the aldol addition.
Synthesis of Chiral LigandsThe chiral cyclohexane framework could be functionalized to create novel chiral ligands for asymmetric catalysis.

Future Research Directions and Emerging Methodologies

Development of Novel Stereocontrolled Synthetic Routes

The efficient and stereocontrolled synthesis of specifically substituted cyclohexanes like (1S,3R)-1-methoxy-1,3-dimethylcyclohexane remains a significant objective in organic chemistry. Future research is anticipated to move beyond classical methods toward more elegant and atom-economical strategies. Cyclohexane-1,3-dione derivatives are versatile precursors for synthesizing a wide array of organic molecules, including natural products. researchgate.net

Emerging strategies may focus on catalytic asymmetric methodologies. For instance, the development of enantioselective reduction or alkylation of prochiral cyclohexane (B81311) precursors could provide direct access to the desired stereoisomers. Research into substrate-controlled diastereoselective reactions, where existing stereocenters direct the formation of new ones, will also be pivotal. A key challenge in 1,3-disubstituted cyclohexanes is controlling the cis/trans stereochemistry. For 1,3-dimethylcyclohexane, the cis-isomer, where both methyl groups can be in an equatorial position, is thermodynamically more stable than the trans-isomer, where one group must be axial. stereoelectronics.org This inherent stability can be exploited in synthetic design.

Future synthetic routes could involve:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding cyclohexene (B86901) precursor using a chiral catalyst could establish the stereocenters at C1 and C3 in a single step.

Organocatalysis: Chiral organocatalysts could be employed for the asymmetric Michael addition to a cyclohexenone derivative, followed by subsequent functionalization to install the methoxy (B1213986) and second methyl group.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as lipases or ketoreductases, could offer highly selective methods for the desymmetrization of prochiral diketone or keto-ester precursors.

A comparative overview of potential future synthetic approaches is presented below.

Synthetic Strategy Core Principle Potential Advantages Key Research Challenge
Catalytic Asymmetric HydrogenationUse of a chiral metal catalyst (e.g., Rh, Ru, Ir) to selectively add hydrogen across a double bond.High atom economy, potentially few steps.Design of a catalyst and substrate combination that provides high diastereo- and enantioselectivity for the 1,3-substitution pattern.
Organocatalytic Michael AdditionA chiral amine or phosphine (B1218219) catalyst activates a substrate for nucleophilic attack on a cyclohexenone system.Metal-free conditions, high enantioselectivity often achievable.Multi-step sequence required after the initial addition to achieve the final target structure.
Biocatalytic DesymmetrizationEnzymes selectively transform one of two identical functional groups in a symmetric precursor.Extremely high selectivity, mild reaction conditions.Substrate scope of enzymes, enzyme availability, and optimization of reaction conditions.
Substrate-Controlled DiastereoselectionLeveraging a pre-existing chiral center, perhaps from the chiral pool, to direct the stereochemistry of subsequent reactions.Predictable outcomes based on established conformational models of cyclohexane. wikipedia.orgLengthy synthesis to install the initial stereocenter.

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, intermediates, and stereochemical evolution is necessary. The integration of Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques, is a burgeoning area of research that allows for real-time, in-situ monitoring of chemical reactions.

For a reaction producing this compound, these techniques could provide invaluable data without the need for traditional sampling and offline analysis.

In-situ NMR Spectroscopy: Proton (¹H) NMR is a powerful tool for the conformational analysis of substituted cyclohexanes. acs.orgacs.org By placing an NMR probe directly into the reaction vessel, it would be possible to monitor the disappearance of starting materials and the appearance of products. Crucially, the distinct signals for axial and equatorial protons could allow for real-time tracking of the diastereomeric ratio, providing immediate feedback on the stereoselectivity of the reaction under various conditions. wikipedia.org

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is highly sensitive to changes in functional groups. It could be used to follow the conversion of a ketone or alkene precursor by monitoring the disappearance of the C=O or C=C stretching bands and the appearance of C-O stretching bands associated with the methoxy group.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly effective for monitoring C-C bond formation and is less susceptible to interference from polar solvents like water, offering a robust monitoring solution for aqueous or biphasic reaction systems.

Technique Information Provided Application in Synthesis of this compound
In-situ NMRStructural information, reactant/product concentrations, diastereomeric/enantiomeric ratios (with chiral solvating agents).Real-time monitoring of stereoselectivity; distinguishing between cis and trans isomers as they form.
ATR-FTIRFunctional group changes, reaction initiation, endpoint determination.Tracking the conversion of a carbonyl or olefin precursor to the final ether product.
Raman SpectroscopyMolecular backbone vibrations, functional groups (especially non-polar ones).Monitoring bond formation and concentration changes in real-time, especially in complex solvent systems.

Synergistic Application of Computational and Experimental Approaches for Mechanistic Insights

Understanding the reaction mechanisms that govern the formation and reactivity of this compound is fundamental to developing improved synthetic protocols. A synergistic approach, combining computational chemistry with experimental validation, offers the most powerful path to deep mechanistic insights.

Computational Approaches: Density Functional Theory (DFT) and other ab-initio methods are well-suited for studying the conformational landscape of substituted cyclohexanes. ijert.org For this specific molecule, calculations can:

Determine Conformational Energies: Calculate the relative energies of different chair and boat conformers to predict the most stable ground-state geometry. github.iorsc.org DFT calculations can accurately predict the energy difference between axial and equatorial conformers, which is critical for understanding stereochemical outcomes. rsc.orgacs.org

Model Transition States: Locate and calculate the energies of transition states for key reaction steps. This allows for the prediction of the most likely reaction pathway and can explain the origins of stereoselectivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments of intermediates and products.

Experimental Validation: The predictions from computational models must be validated through rigorous experimentation.

Kinetic Studies: Experimental determination of reaction rates and their dependence on reactant concentrations can corroborate or challenge computationally derived energy barriers. A study on the gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912) successfully combined experimental kinetics with theoretical calculations to elucidate the mechanism. researchgate.net

Intermediate Trapping: Designing experiments to trap and characterize proposed reaction intermediates provides direct evidence for a given mechanistic pathway.

Spectroscopic Analysis: Detailed NMR and IR analysis of the final products and any isolated intermediates is used to confirm structures predicted by computational models. acs.orgacs.org

This iterative cycle of prediction and verification allows for the refinement of both the theoretical model and the mechanistic understanding.

Exploration of this compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The field of asymmetric synthesis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. uwindsor.ca This can be achieved by using a chiral catalyst or by temporarily attaching a "chiral auxiliary" to the starting material. scielo.org.mxyork.ac.uk A good chiral auxiliary must be easily attached and removed and must effectively shield one face of the reacting molecule to direct the approach of a reagent. york.ac.ukrsc.org

Given its rigid cyclohexane framework and defined stereochemistry, this compound presents an interesting, albeit unexplored, scaffold for the design of new chiral auxiliaries or ligands.

Potential as a Chiral Auxiliary: If the methoxy group were replaced with a hydroxyl or amino group, the molecule could be covalently attached to a prochiral substrate (e.g., via an ester or amide linkage). The cyclohexane ring, held in a preferred chair conformation by the methyl groups, would create a distinct steric environment. The equatorial methyl group at the 3-position would act as a blocking group, potentially directing alkylation or addition reactions to one face of an attached enolate. rsc.org

Potential as a Chiral Ligand: Functional groups capable of coordinating to a metal (e.g., phosphines, amines, or alcohols) could be appended to the cyclohexane backbone. The resulting molecule could serve as a chiral ligand in metal-catalyzed asymmetric reactions, such as hydrogenations or cross-coupling reactions. The rigid 1,3-disubstituted pattern would ensure a well-defined geometry around the metal center, which is crucial for inducing high enantioselectivity. The development of chiral ligands is a cornerstone of asymmetric catalysis. sfu.caacs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S,3R)-1-methoxy-1,3-dimethylcyclohexane, and how does stereochemical control influence yield?

  • Methodology :

  • Cyclohexane functionalization : Start with a cyclohexane backbone and introduce substituents via alkylation or nucleophilic substitution. For methoxy groups, consider using methylating agents (e.g., methyl iodide) under SN2 conditions, ensuring proper leaving groups (e.g., bromine, as seen in bromomethylcyclohexane derivatives) .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to enforce the (1S,3R) configuration. Computational modeling (e.g., DFT) can predict energy barriers for competing diastereomers, as demonstrated in substituted cyclohexane conformational studies .
    • Data Note : Energy differences between cis/trans diastereomers in similar systems (e.g., 1,3-dimethylcyclohexane) range from 1–3 kcal/mol, favoring axial-equatorial arrangements .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology :

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to distinguish axial vs. equatorial substituents. For example, equatorial methyl groups exhibit smaller 3JHH^3J_{HH} values (~2–4 Hz) compared to axial positions .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to related cyclohexane derivatives (e.g., (1S,2R)-2-phenylcyclohexanol) .

Q. What safety protocols are critical when handling methoxy-substituted cyclohexanes?

  • Methodology :

  • Ventilation and PPE : Use fume hoods for volatile compounds and wear nitrile gloves/lab coats. For skin contact, wash immediately with soap/water .
  • Emergency response : If inhaled, move to fresh air and provide artificial respiration if necessary. Consult safety data sheets (SDS) for cyclohexane derivatives, which outline first-aid measures and toxicity thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and methyl groups influence the compound’s reactivity in ring-opening or substitution reactions?

  • Methodology :

  • Conformational analysis : Use molecular mechanics (e.g., MM2/MM3) to model steric strain. The methoxy group’s electron-donating effect may stabilize carbocation intermediates in acid-catalyzed reactions .
  • Kinetic studies : Compare reaction rates with analogs (e.g., 1-methoxycyclohexane) under identical conditions. For example, bulky 1,3-dimethyl groups may hinder nucleophilic attack at the methoxy-bearing carbon .

Q. What computational strategies resolve contradictions in experimental vs. predicted conformational energies?

  • Methodology :

  • Hybrid DFT/MD approaches : Combine density functional theory (B3LYP/6-31G**) with molecular dynamics to account for solvent effects and thermal fluctuations. Discrepancies in energy minima (e.g., chair vs. twist-boat conformers) often arise from neglecting entropy in static calculations .
  • Validation : Cross-check with experimental data (e.g., NMR-derived coupling constants or X-ray structures) .

Q. How does the (1S,3R) configuration affect intermolecular interactions in host-guest or catalytic systems?

  • Methodology :

  • Crystallographic studies : Analyze packing motifs to identify hydrogen-bonding or van der Waals interactions. For example, the methoxy group may act as a hydrogen-bond acceptor in co-crystals .
  • Catalytic screening : Test enantioselectivity in asymmetric reactions (e.g., epoxidation) using chiral cyclohexane derivatives as ligands. Steric bulk at C1 and C3 may restrict substrate access to catalytic sites .

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